molecular formula C16H9NO7 B5851734 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Katalognummer B5851734
Molekulargewicht: 327.24 g/mol
InChI-Schlüssel: FSROQCRWDQCJRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CI-994, is a small molecule that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.

Wirkmechanismus

2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid exerts its anti-cancer effects through the inhibition of HDACs, which are enzymes that regulate the acetylation of histone proteins. HDACs play a critical role in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting HDACs, 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid promotes the acetylation of histone proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of Toxoplasma gondii, a parasitic protozoan that causes toxoplasmosis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Huntington's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal models and clinical trials.

Zukünftige Richtungen

There are several future directions for research on 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of more potent and selective HDACIs that have fewer off-target effects. Another area of interest is the use of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other therapies, such as immunotherapy or targeted therapies, to enhance their efficacy. Finally, there is a need for further research on the potential therapeutic applications of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in neurodegenerative diseases and other disorders.

Synthesemethoden

The synthesis of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps, including the reaction of 3-nitro-4-hydroxybenzoic acid with phthalic anhydride, followed by reduction and cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, prostate, and lung cancer. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.

Eigenschaften

IUPAC Name

2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO7/c18-12-4-2-8(6-11(12)16(23)24)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6,18H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSROQCRWDQCJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.